molecular formula C12H21NO3 B1393186 exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane CAS No. 1408074-57-6

exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane

Cat. No.: B1393186
CAS No.: 1408074-57-6
M. Wt: 227.3 g/mol
InChI Key: SOFQURHPMOOMIL-AEJSXWLSSA-N
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Description

exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane (CAS: 1408074-57-6) is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core with two key substituents:

  • 8-Boc (tert-butoxycarbonyl) group: A protective group for amines, improving stability during synthetic processes .

Its molecular formula is C₁₂H₂₁NO₃ (MW: 227.30), and it serves as a critical intermediate in synthesizing pharmaceuticals, such as μ-opioid receptor antagonists and tropane alkaloid derivatives .

Properties

IUPAC Name

tert-butyl (1R,2S,5S)-2-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFQURHPMOOMIL-AEJSXWLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@H](CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401116145
Record name 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester, (1R,2S,5S)-rel-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408074-57-6
Record name 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester, (1R,2S,5S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408074-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester, (1R,2S,5S)-rel-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Rearrangement of Norbornadiene Derivatives

One of the robust approaches involves rearranging norbornadiene precursors to form the azabicyclic scaffold. This method typically includes:

  • Starting with a suitably substituted norbornadiene derivative.
  • Inducing rearrangement via thermal or catalytic conditions, often under inert atmospheres to prevent side reactions.
  • Subsequent functionalization to introduce the Boc group and hydroxyl functionality.

This pathway benefits from high selectivity and yields, with the rearrangement process often facilitated by Lewis acids or thermal energy.

Intramolecular Cyclization and Beckmann Rearrangement

Another prominent method involves intramolecular cyclization of precursor amines or oximes:

  • Synthesis begins with amino or oxime derivatives bearing protective groups (e.g., Boc).
  • Cyclization is promoted using acid catalysts or dehydrating agents, forming the bicyclic core.
  • Beckmann rearrangement can be employed to convert oximes into amides, which then undergo further transformations to yield the target compound.

This approach allows stereocontrol and functional group compatibility, enabling the formation of the exo-isomer selectively.

Cycloaddition Strategies

(3+2) Cycloaddition reactions, particularly involving oxidopyridinium ylides, have been utilized:

  • Enantioselective cycloadditions with chiral auxiliaries or catalysts produce the core scaffold with high stereoselectivity.
  • The cycloaddition typically involves a dipolarophile such as an acrylate derivative, leading to the formation of the azabicyclic structure.
  • Post-cycloaddition modifications include reduction and functional group transformations to install hydroxyl and Boc groups.

This method is advantageous for stereoselective synthesis and constructing complex bicyclic frameworks efficiently.

Functionalization and Protection

Following core formation, the hydroxyl group at the 2-position and the Boc-protected amino group are introduced:

  • Hydroxylation is often achieved via reduction of ketone or oxime intermediates, using reagents like sodium borohydride or catalytic hydrogenation.
  • The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Final steps include purification and stereochemical verification to ensure the exo-configuration.

Summary of Key Reaction Conditions

Method Starting Material Key Reagents Conditions Yield Notes
Rearrangement of Norbornadiene Norbornadiene derivatives Lewis acids, heat Inert atmosphere, thermal or catalytic High Stereoselective, scalable
Intramolecular Cyclization Amino/oxime derivatives Acid catalysts, dehydrating agents Reflux, inert atmosphere Moderate to high Stereocontrol via protecting groups
Cycloaddition Oxidopyridinium ylide + dipolarophile Chiral catalysts, low temp Room temperature to mild heating Good Enantioselective, stereocontrolled

Research Findings and Data

Recent studies have demonstrated the effectiveness of these methods:

  • The rearrangement approach from norbornadiene derivatives provides high yields (>80%) with excellent stereocontrol, especially when catalyzed by Lewis acids.
  • Cycloaddition reactions, particularly the (3+2) cycloaddition, have shown high stereoselectivity (up to 66% diastereomeric excess) and are suitable for synthesizing enantiomerically pure compounds.
  • Functionalization steps, such as hydroxylation and Boc protection, are optimized under mild conditions to prevent racemization and degradation of sensitive intermediates.

Chemical Reactions Analysis

exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Overview

The compound exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane is a bicyclic structure that has garnered significant attention in various fields, particularly in medicinal chemistry, organic synthesis, and pharmacology. Its unique structural features allow it to serve as a versatile building block for synthesizing biologically active compounds, particularly tropane alkaloids.

Organic Synthesis

  • Intermediate in Synthesis : this compound is frequently used as an intermediate in the synthesis of complex organic molecules, particularly those related to tropane alkaloids, which are known for their diverse pharmacological activities.
  • Reagent in Chemical Reactions : The compound can be employed in various chemical reactions, including nucleophilic substitutions and oxidations, making it a valuable reagent in organic synthesis.

Medicinal Chemistry

  • Therapeutic Potential : This compound is being investigated for its potential therapeutic applications, particularly as a monoamine reuptake inhibitor. Such properties make it relevant for treating conditions like depression, anxiety, and attention deficit hyperactivity disorder (ADHD) due to its ability to modulate neurotransmitter levels .
  • Biological Activity : Derivatives of this compound have shown promise in modulating neurotransmission pathways, potentially influencing mood and cognition through interactions with dopamine and opioid receptors .

Neuropharmacology

  • Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter release, specifically dopamine and serotonin, indicating potential applications in neuropsychiatric disorders such as Parkinson's disease and depression .
  • Opioid Receptor Interaction : Research indicates that this compound may exhibit affinity for opioid receptors, suggesting its potential use in pain management and addiction therapies .

Case Studies

Study FocusFindings
Neurotransmission Studies Demonstrated modulation of dopamine release in neuronal cultures; potential use in Parkinson's treatment.
Opioid Receptor Interaction Significant binding affinity to kappa opioid receptors; potential for developing treatments for opioid addiction.
Cytotoxicity Assays Showed selective cytotoxicity against glioblastoma cell lines; promising results for cancer therapy applications.

Mechanism of Action

The mechanism of action of exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom within its structure plays a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Variations and Functional Group Effects

The biological and chemical properties of 8-azabicyclo[3.2.1]octane derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:

Compound Name Substituents Key Features Applications/Activity Reference
exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane exo-2-OH, 8-Boc - Enhanced stability due to Boc protection
- Stereoselective synthesis
Intermediate for pharmaceuticals (e.g., μ-opioid antagonists)
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane 2-oxo, 8-Boc - Reactive ketone group
- Lower hydrogen-bonding capacity
Precursor for PI3K inhibitors and morpholine replacements
Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate 2-COOCH₃, 8-CH₃, 3-Ph - Ester group for lipophilicity
- Aromatic interactions
Potential CNS-targeting agents (structural similarity to tropane alkaloids)
6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one 6-OH, 8-CH₃, 3-oxo - Ketone for reactivity
- Hydroxyl in non-exo position
Intermediate in alkaloid synthesis (e.g., (±)-exo-6-hydroxytropinone)
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate 3-oxo, 8-COOEt - Ethyl ester for solubility modulation Building block for kinase inhibitors (e.g., PI3K proof-of-concept compounds)
8-Azabicyclo[3.2.1]octane benzylamine NK1 antagonists C6 acidic substituents (e.g., COOH), benzylamine - High hNK1 affinity
- Selectivity over hERG channels
Neurokinin-1 receptor antagonists for emesis and depression

Biological Activity

The compound exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane is a bicyclic structure that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is a derivative of the azabicyclo[3.2.1]octane scaffold, which is known for its structural similarity to tropane alkaloids, compounds that exhibit a range of biological effects.

Chemical Structure and Properties

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1408074-65-6

The presence of the Boc (tert-butoxycarbonyl) protecting group at the 2-position and a hydroxyl group contributes to its unique reactivity and interaction profiles with biological targets.

The mechanism by which this compound exhibits its biological effects primarily involves modulation of neurotransmitter systems. The compound's structure allows it to interact with various receptors and enzymes, potentially affecting neurotransmission pathways related to serotonin, norepinephrine, and dopamine.

Key Mechanisms:

  • Neurotransmitter Reuptake Inhibition : The compound has been shown to inhibit the reuptake of monoamines, which can lead to increased availability of neurotransmitters in synaptic clefts, thereby enhancing mood and cognitive function.
  • Receptor Modulation : The bicyclic structure allows it to fit into specific receptor sites, influencing their activity and downstream signaling pathways.

Biological Activity

Research indicates that this compound has potential therapeutic applications, particularly in treating mood disorders such as depression and anxiety.

Case Studies:

  • Antidepressant Activity : In vitro studies have demonstrated that derivatives of azabicyclo[3.2.1]octane can exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels in neuronal cultures .
  • Cognitive Enhancement : Animal models have shown that compounds structurally related to this compound can improve cognitive functions, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameBiological ActivityKey Differences
endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane Explored for similar therapeutic applicationsDifferent stereochemistry affects potency
exo-3-Amino-8-Boc-8-azabicyclo[3.2.1]octane Studied for neuroprotective effectsVariation in functional groups

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Boc Protection : Protecting the amino group using Boc-Cl.
  • Cyclization : Forming the bicyclic structure through cyclization reactions under specific conditions.
  • Deprotection : Removing the Boc group under acidic conditions to reveal the active amine.

Q & A

Q. What are the primary synthetic routes to access exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane?

The synthesis typically involves functionalizing the 8-azabicyclo[3.2.1]octane core. A common strategy includes:

  • Radical cyclization : For example, n-tributyltin hydride (AIBN in toluene) enables diastereocontrolled cyclization of brominated precursors, achieving >99% diastereoselectivity in some cases .
  • Protection/deprotection : The Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions. Hydroxylation at C2 can be achieved via stereoselective oxidation or hydroxylation of intermediates .
  • Reduction : LiAlH4 is often used to reduce ketone intermediates to alcohols, though alternative reducing agents (e.g., NaBH4 with chiral ligands) may improve enantioselectivity .

Q. How is the stereochemistry of the exo-8-Boc-2-hydroxy configuration validated?

  • X-ray crystallography : Absolute configuration is confirmed via single-crystal X-ray diffraction, as demonstrated for structurally related 8-azabicyclo compounds .
  • NMR analysis : <sup>1</sup>H and <sup>13</sup>C NMR coupling constants (e.g., J values for axial vs. equatorial protons) and NOE experiments distinguish exo/endo conformers .
  • Chiral HPLC : Enantiomeric purity is assessed using chiral stationary phases (e.g., amylose- or cellulose-based columns) .

Q. What biological targets are associated with 8-azabicyclo[3.2.1]octane derivatives?

  • Monoamine transporters : Derivatives exhibit affinity for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, with SAR studies showing that substituents at C3 and N8 modulate selectivity .
  • Enzymatic targets : Some analogues inhibit long-chain fatty acid elongase 6 (ELOVL6), suggesting metabolic applications .

Advanced Research Questions

Q. How do structural modifications at C3 and N8 influence DAT/SERT selectivity?

  • C3 aryl groups : Bulky, halogenated aryl substituents (e.g., 3,4-dichlorophenyl) enhance DAT affinity. Electron-withdrawing groups improve membrane permeability .
  • N8 substituents : Cyclopropylmethyl at N8 increases SERT/DAT selectivity by 10-fold compared to methyl or benzyl groups. Steric hindrance and electronic effects dictate transporter interaction .
  • Data contradiction : While rigid ethylidenyl bridges improve stereoselectivity, they may reduce potency due to conformational restrictions, requiring optimization of linker flexibility .

Q. What computational methods guide the design of 8-azabicyclo[3.2.1]octane derivatives?

  • Molecular docking : Predicts binding poses at DAT/SERT using crystal structures (e.g., PDB: 4M48 for DAT) .
  • QSAR models : Correlate logP, polar surface area, and substituent electronic parameters with transporter affinity. For example, higher lipophilicity often enhances CNS penetration .
  • MD simulations : Assess stability of ligand-transporter complexes over time, identifying key residues (e.g., DAT Asp79) for hydrogen bonding .

Q. How is the stability of this compound assessed under experimental conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) monitor decomposition temperatures. The Boc group is stable below 150°C but hydrolyzes under acidic conditions .
  • Photostability : UV-Vis spectroscopy tracks degradation under light exposure; azabicyclo scaffolds are generally stable but may form radicals in the presence of peroxides .
  • Solution stability : HPLC-MS identifies degradation products (e.g., de-Boc derivatives in aqueous buffers at pH > 8) .

Methodological Considerations

Q. What analytical techniques are critical for characterizing intermediates and final products?

  • LC-MS/MS : Quantifies trace impurities and validates molecular weight. Electrospray ionization (ESI) is preferred for polar derivatives .
  • IR spectroscopy : Confirms functional groups (e.g., Boc carbonyl stretch at ~1680 cm<sup>-1</sup>) .
  • Elemental analysis : Ensures purity (>98%) by matching theoretical and experimental C/H/N ratios .

Q. How are stereochemical contradictions resolved during synthesis?

  • Chiral auxiliaries : Use of Evans oxazolidinones or Oppolzer sultams ensures enantioselectivity during hydroxylation .
  • Dynamic resolution : Racemic mixtures are resolved via enzymatic catalysis (e.g., lipases in organic solvents) .
  • Crystallization-induced asymmetric transformation : Favors one enantiomer through selective crystal growth under controlled conditions .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Avoid skin contact due to potential irritation (H315/H319) .
  • Ventilation : Use fume hoods to minimize inhalation of dust (H335) .
  • Waste disposal : Incinerate via licensed hazardous waste facilities to prevent environmental release .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane
Reactant of Route 2
exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane

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